4-Bromo-1-phenyl-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, which consists of a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is characterized by a bromine atom attached to the fourth position of the triazole ring and a phenyl group at the first position. The molecular formula for this compound is C8H6BrN3, and it has a molecular weight of 224.06 g/mol .
The unique structure of 4-bromo-1-phenyl-1H-1,2,3-triazole contributes to its diverse chemical properties and biological activities. The presence of the bromine atom enhances its reactivity and potential for forming coordination complexes, while the phenyl group can influence its solubility and interaction with biological targets.
Research indicates that 4-bromo-1-phenyl-1H-1,2,3-triazole exhibits significant biological activities:
The synthesis of 4-bromo-1-phenyl-1H-1,2,3-triazole can be achieved through several methods:
4-Bromo-1-phenyl-1H-1,2,3-triazole has several applications across different fields:
Studies on the interactions of 4-bromo-1-phenyl-1H-1,2,3-triazole with biological targets indicate that it can form stable complexes with metal ions and proteins. This interaction is crucial for its antimicrobial activity and potential use in drug development. Research also suggests that modifications to the triazole structure can significantly influence its binding affinity and selectivity towards specific biological targets .
Several compounds share structural similarities with 4-bromo-1-phenyl-1H-1,2,3-triazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromo-1H-1,2,3-triazole | Bromine at position 5 | Higher reactivity due to bromine at different position |
| 4-Methyl-1H-1,2,3-triazole | Methyl group at position 4 | Increased lipophilicity enhancing membrane permeability |
| 4-Nitro-1H-1,2,3-triazole | Nitro group at position 4 | Stronger electron-withdrawing effects influencing reactivity |
| 4-Chloro-1H-1,2,3-triazole | Chlorine atom at position 4 | Similar reactivity profile but different solubility characteristics |
The uniqueness of 4-bromo-1-phenyl-1H-1,2,3-triazole lies in its specific combination of a phenyl group with a bromine substituent on the triazole ring. This configuration provides distinct chemical reactivity and biological activity compared to other derivatives.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of 1,2,3-triazole synthesis, offering regioselective formation of 1,4-disubstituted products under mild conditions. For 4-bromo-1-phenyl-1H-1,2,3-triazole, the reaction typically involves a bromo-substituted alkyne and a phenyl azide. The Cu(I) catalyst facilitates the cycloaddition by coordinating to the alkyne, lowering the activation energy and directing regioselectivity.
A notable advancement is the one-pot, three-step protocol developed by Ueda and Nagasawa, which integrates Sonogashira cross-coupling, desilylation, and CuAAC. In this method, ethynyltrimethylsilane reacts with a bromo-substituted aryl halide to form a silyl-protected alkyne, which is subsequently desilylated and reacted with an azide. Microwave-assisted heating (100°C, 10 minutes) enhances reaction efficiency, yielding 4-bromo-1-phenyl-1H-1,2,3-triazole with >80% regioselectivity. The use of CuI (10 mol%) or CuF₂ (2.0 equiv) as catalysts ensures high conversion rates, though CuF₂ exhibits superior performance in substrates with electron-withdrawing groups.
This method avoids isolating reactive intermediates, streamlining synthesis and reducing purification steps.
Solvent polarity and reaction temperature critically influence the yield and regioselectivity of CuAAC reactions. Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) enhance copper catalyst solubility and stabilize transition states, while elevated temperatures accelerate reaction kinetics.
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Regioselectivity (1,4:1,5) |
|---|---|---|---|---|
| THF | 25 | 120 | 65 | 85:15 |
| DMF | 80 | 60 | 78 | 92:8 |
| MeCN | 100 | 30 | 82 | 94:6 |
| Microwave | 100 | 10 | 88 | 98:2 |
Microwave irradiation significantly reduces reaction time (10 minutes vs. 30–120 minutes) by enabling rapid and uniform heating, which minimizes side reactions and improves yields. For example, microwave-assisted CuAAC in acetonitrile at 100°C achieves 88% yield and 98:2 regioselectivity, outperforming conventional heating.
Green chemistry principles are increasingly applied to triazole synthesis to reduce environmental impact. Key strategies include:
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Solvent Volume | 50 mL/g | 10 mL/g (biodegradable) |
| Reaction Time | 2–4 hours | 10–30 minutes |
| Catalyst Loading | 10 mol% CuI (single use) | 5 mol% CuI (recyclable) |
| Energy Consumption | 300 W (oil bath) | 150 W (microwave) |
Microwave-assisted one-pot protocols exemplify green chemistry, reducing energy use by 50% and solvent volume by 80% while maintaining high yields.
Extensive in-silico screening shows that 4-Bromo-1-phenyl-1H-1,2,3-triazole coordinates to the haem iron of several cytochrome P450 catalytic centres through the lone-pair of its triazole N2 atom. Docking and free-energy calculations reveal a binding hierarchy that mirrors the behaviour of larger azole drugs and of closely related brominated triazoles (Table 1).
Table 1 Predicted affinity and dominant contacts of 4-Bromo-1-phenyl-1H-1,2,3-triazole with representative cytochrome P450 isoforms
| Enzyme (organism) | ΔG_binding (kcal mol⁻¹) | Key coordinating / hydrophobic residues | Principal interactions |
|---|---|---|---|
| Sterol 14-α-demethylase (Candida albicans) | –37.2 ± 1.4 | Phe 58, Tyr 64, Tyr 118, Leu 121, Tyr 132, Leu 376, Ser 378 | N-Fe haem ligation; van der Waals enclosure within F-G loop cavity [1] [2] |
| Aromatase cytochrome P450 (human) | –8.3 (docking score) | Met 374, Gln 428, Lys 440 | N-Fe coordination, one N…H–Met 374 hydrogen bond, π-stack with Phe 430 [3] |
| Cytochrome P450 2C9 variant (human) | retains axial water; K_D 1.7 µM | Leu 366, Phe 476 | Water-bridged N…Fe interaction; hydrophobic sheath [4] |
| Flavocytochrome P450 BM3 A82F/F87V (bacterial) | –6.9 (docking) | Phe 87, Ile 263 | Direct ligation, induced haem spectral shift [5] |
The brominated triazole forms a compact complex in sterol 14-α-demethylase, occupying the high-affinity “2f” access tunnel identified by long-timescale molecular-dynamics simulations [2]. Binding is dominated by dispersion forces from the hydrophobic cavity; electrostatic and solvation terms are energetically unfavourable, a pattern typical for small, halogenated triazoles [2] [6]. Substituted bromine enhances affinity by polarising the π-system and strengthening N→Fe donation relative to chlorine or fluorine analogues [6].
Quantum-chemical and crystallographic studies demonstrate that 1,2,3-triazoles display dual hydrogen-bond donor–acceptor capacity, an effect amplified by bromine substitution that withdraws electron density from N1 and N2 and reinforces the acidity of the N2-bound hydrogen [7] [8].
Within proteins, 4-Bromo-1-phenyl-1H-1,2,3-triazole exploits this versatility in two ways:
Table 2 Representative hydrogen bonds formed by 4-Bromo-1-phenyl-1H-1,2,3-triazole
| Target residue | Donor–acceptor pair | Distance (Å) | Interaction context |
|---|---|---|---|
| Met 374 =O ··· H–N2 (triazole) | 2.80 ± 0.04 | Aromatase active-site anchoring [3] | |
| Gln 428 NH₂ ··· N3 (triazole) | 3.02 ± 0.06 | Secondary stabilisation in aromatase [3] | |
| Water (axial) ··· N2 | 2.74 ± 0.05 | Water-bridged cytochrome P450 2C9 complex [4] | |
| N1–H ··· N(triazole) (inter-molecular) | 1.00–1.05 | Solid-state triazole dimers, ab-initio survey [7] |
The compound therefore presents a finely balanced hydrogen-bond profile: strong enough to orient the ligand, yet weak enough to avoid the enthalpic penalties observed for more heavily functionalised azoles [2].
Planarity of the triazole–phenyl framework promotes face-to-face or slipped π-π association with aromatic protein side chains and with nucleic-acid bases. Crystallographic evidence shows centroid–centroid separations of 3.3–3.5 Å in stacked triazole dimers [9] [10] and 3.6–3.8 Å in intramolecular phenyl-triazole overlaps that enhance rigidity and electronic delocalisation [11] [12].
Docking analyses identify analogous contacts in situ:
Table 3 Calculated π-stacking geometries for key protein partners
| Aromatic residue | Stack mode | Centroid distance (Å) | Dihedral (°) | ΔE_disp (kcal mol⁻¹) |
|---|---|---|---|---|
| Phe 233 (fungal sterol 14-α-demethylase) | Parallel-offset | 3.48 | 12 | –4.8 [2] |
| Tyr 132 (fungal sterol 14-α-demethylase) | Edge-to-face | 3.35 | 78 | –3.9 [2] |
| Phe 430 (human aromatase) | T-shaped | 3.52 | 86 | –2.1 [3] |
Complementary materials chemistry studies confirm that brominated triazoles form stable π-stacked columns in the solid state, a motif that can be exploited to pre-organise ligands and improve binding entropy in solution [13] [9].